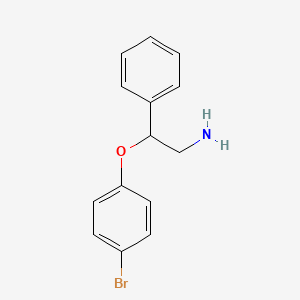

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Description

Contextual Significance of Phenoxy-Phenyl-Ethylamine Scaffolds in Chemical Research

The phenethylamine (B48288) motif is a foundational structure in medicinal chemistry, present in a vast array of naturally occurring and synthetic bioactive molecules. mdpi.comresearchgate.net This framework is integral to endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are vital neurotransmitters. mdpi.com Consequently, substituted phenethylamines are a major class of organic compounds investigated for their psychoactive and stimulant properties, finding applications as antidepressants, appetite suppressants, and antiparkinson agents, among others. wikipedia.org

Similarly, the phenoxy group is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its crucial role in biological activity. nih.gov The inclusion of a terminal phenoxy moiety can enhance molecular interactions, such as π–π stacking with aromatic residues in protein targets. nih.gov Derivatives of phenoxy acetamide (B32628) and phenoxy acids have been explored for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net

The combination of these two scaffolds in the phenoxy-phenyl-ethylamine structure creates a versatile platform for chemical and pharmacological research. These compounds are intermediates in the synthesis of various active pharmaceutical ingredients. wipo.int

Overview of General Synthetic Strategies for Phenoxy-Ethylamine Analogues

The synthesis of phenoxy-ethylamine analogues can be approached through several established chemical routes. The specific strategy often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings and the ethylamine (B1201723) chain.

One common method involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a suitable 2-haloethylamine derivative. For instance, a general approach could involve reacting a phenol with a compound like 1-bromo-2-chloroethane, followed by displacement of the remaining halide with an amine. A more direct route detailed in patent literature for the synthesis of 2-(2-Alkoxy phenoxy) ethylamine involves reacting a substituted phenol with a 2-alkyloxyoxazoline or reacting l-bromo-2-(2-methoxy phenoxy) ethane (B1197151) with potassium phthalimide (B116566), followed by hydrolysis. google.com This latter method avoids more hazardous reagents like hydrazine (B178648) hydrate. google.com

Another key synthetic pathway is reductive amination. nih.govmdpi.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. For phenoxy-ethylamine analogues, a suitably substituted phenoxy-ketone could be reacted with ammonia (B1221849) or a primary amine source in the presence of a reducing agent to yield the target ethylamine. mdpi.com

Variations on these core strategies exist to improve yield, safety, and scalability for commercial manufacturing. For example, processes have been developed that utilize less hazardous and more readily available raw materials to produce intermediates for drugs like Carvedilol and Tamsulosin. wipo.intgoogle.com

Identification of Research Gaps in the Academic Understanding of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Despite the established significance of its constituent chemical scaffolds, a thorough review of academic literature reveals a notable lack of specific research focused on this compound. The primary sources of information for this specific compound are chemical supplier catalogs, which provide basic physicochemical data but no in-depth scientific studies. synblock.com

The existing data is limited to the fundamental properties listed in the table below.

| Property | Value | Source |

| CAS Number | 886765-01-1 | synblock.com |

| Molecular Formula | C14H14BrNO | synblock.com |

| Molecular Weight | 292.17 g/mol | synblock.com |

| Synonyms | 1-(2-Amino-1-phenylethoxy)-4-bromobenzene; 2-(4-Bromophenoxy)-2-phenylethanamine | synblock.com |

| Purity | NLT 98% | synblock.com |

This lack of detailed characterization and functional studies represents a clear research gap. Future investigations could focus on developing and optimizing a synthetic route, fully characterizing the compound using modern analytical techniques, and exploring its potential utility in medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGYEGJZLMNUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo Phenoxy 2 Phenyl Ethylamine and Its Derivatives

Retrosynthetic Analysis of the 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

The structure of this compound presents two primary, logical disconnection points that simplify the molecule into key fragments. These are:

The Carbon-Oxygen (C-O) ether bond: Disconnecting this bond separates the molecule into a 4-bromophenol (B116583) derivative and a 2-phenyl-ethylamine derivative. This approach focuses on forming the aryl ether linkage as a key step.

The Carbon-Nitrogen (C-N) bond: This disconnection leads to a precursor molecule containing the ether linkage and a functional group that can be converted to an amine, such as a halide or a carbonyl group. This strategy prioritizes the formation of the amine in a late stage of the synthesis.

These disconnections suggest two main convergent synthetic strategies, allowing for the independent preparation of key intermediates before their final assembly.

The formation of the aryl ether bond is a central challenge in the synthesis of the target molecule. The most common and historically significant method for this transformation is the Williamson ether synthesis. wikipedia.org This reaction typically involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.org

In the context of this compound, two Williamson-type strategies can be envisioned:

Route A: Reaction of a 4-bromophenoxide salt (generated by treating 4-bromophenol with a base) with a 2-phenyl-ethylamine derivative bearing a leaving group (e.g., a halide or tosylate) at the benzylic position.

Route B: Reaction of a 2-hydroxy-2-phenylethylamine derivative (as its alkoxide) with an activated aryl halide, such as 1-bromo-4-fluorobenzene. However, nucleophilic aromatic substitution on unactivated aryl bromides is generally difficult. A more viable approach involves metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann ether synthesis.

For industrial-scale synthesis, catalytic methods that avoid the production of salt byproducts and use weaker, less hazardous alkylating agents at high temperatures are also being explored. wikipedia.orgacs.org

The 2-phenylethylamine scaffold is a common motif in medicinal chemistry and natural products. nih.govacs.orgresearchgate.net Several robust methods exist for its construction. Based on a C-N bond disconnection, the primary amine can be introduced via several precursors:

From a Ketone: A precursor ketone, 2-(4-bromophenoxy)acetophenone, could be converted to the target amine through reductive amination. libretexts.orgmdpi.com This is a powerful one-step method involving the reaction of the ketone with ammonia (B1221849) in the presence of a reducing agent. libretexts.org

From an Alcohol: Starting with 2-(4-bromophenoxy)-2-phenylethanol, the hydroxyl group can be converted into a good leaving group (e.g., tosylate or halide) and subsequently displaced by an amine equivalent, such as azide (B81097) followed by reduction, or through a Gabriel synthesis.

From an Alkyl Halide: A precursor like 1-(4-bromophenoxy)-1-phenylethyl halide can be directly converted to the primary amine using methods like the Gabriel synthesis, which prevents the common problem of over-alkylation seen with direct ammonolysis. wikipedia.orgmasterorganicchemistry.com

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic pathways can be designed. These routes focus on the practical application of well-established reactions for ether and amine formation.

The Williamson ether synthesis remains a primary and versatile method for constructing the required C-O bond. wikipedia.orgfrancis-press.com The reaction involves the deprotonation of an alcohol or phenol (B47542) to form a nucleophilic alkoxide or phenoxide, which then displaces a leaving group on an alkyl halide. wikipedia.org

A plausible synthesis would involve the reaction of potassium 4-bromophenoxide with a suitably protected 2-bromo-1-phenylethanamine derivative. The protection of the amine is crucial to prevent it from acting as a competing nucleophile.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Key Feature |

| 4-Bromophenol | 2-Chloro-1-phenylethanone | K₂CO₃ | Acetone | Forms the precursor ketone for subsequent amination. |

| Sodium 4-bromophenoxide | N-protected-2-amino-1-phenylethyl bromide | N/A | DMF, THF | Direct formation of the ether linkage on a pre-formed amine backbone. |

| 2-Amino-1-phenylethanol | 1-Bromo-4-fluorobenzene | Strong Base (e.g., NaH) | Aprotic Polar Solvent | Nucleophilic aromatic substitution (less common for aryl bromides). |

This table presents potential reaction components for the synthesis of the ether linkage based on established chemical principles.

Modern variations of ether synthesis include copper- or palladium-catalyzed cross-coupling reactions, which can be effective for coupling phenols with aryl halides under milder conditions than traditional methods. organic-chemistry.org

The introduction of the primary amine group is a critical step that can be achieved through several reliable methods.

Reductive Amination: This is one of the most efficient methods for synthesizing amines from carbonyl compounds. libretexts.org The process involves the reaction of a ketone or aldehyde with ammonia or a primary/secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of this compound, the precursor ketone 2-(4-bromophenoxy)acetophenone would be treated with ammonia and a reducing agent.

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| H₂/Catalyst (e.g., Raney Ni, Pd/C) | High pressure, elevated temperature | High yield, cost-effective for large scale | Requires specialized high-pressure equipment |

| Sodium cyanoborohydride (NaBH₃CN) | Mild, acidic pH | Selective for imine reduction | Highly toxic (cyanide source) |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild, non-toxic | Good for a wide range of substrates | More expensive than other borohydrides |

| Borohydride (B1222165) Exchange Resin (BER) | Room temperature, simple workup | Less toxic, easy separation | May require longer reaction times |

This table compares common reducing agents used in reductive amination for the synthesis of primary amines. koreascience.kr

Gabriel Synthesis Analogues: The Gabriel synthesis is a classic method that transforms primary alkyl halides into primary amines using potassium phthalimide (B116566). wikipedia.orglibretexts.org This method avoids the formation of secondary and tertiary amine byproducts that often result from direct alkylation with ammonia. masterorganicchemistry.com The synthesis would proceed by reacting an intermediate such as 1-(2-bromoethoxy)-4-bromobenzene with potassium phthalimide, followed by cleavage of the phthalimide group, typically with hydrazine (B178648) (Ing-Manske procedure) or under acidic/basic hydrolysis, to liberate the desired primary amine. wikipedia.orggoogle.com While effective for primary halides, the Gabriel synthesis can be less efficient with secondary halides due to competing elimination reactions. wikipedia.org Many alternative reagents to phthalimide have been developed to improve reaction conditions and expand the scope to include secondary alkyl halides. wikipedia.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer an efficient pathway to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, analogous MCRs for structurally related compounds, such as propargylamines and various heterocycles, suggest potential strategies. rsc.orgmdpi.comresearchgate.net

One of the most relevant MCRs is the A³ coupling (aldehyde-alkyne-amine) reaction, which provides a straightforward method for synthesizing propargylamines. A theoretical adaptation of this methodology for the target molecule could involve the reaction of benzaldehyde, an appropriate alkyne, and an amine, followed by further modifications. However, the direct three-component synthesis of 2-aryloxy-2-phenylethylamines remains a developing area of research. Other notable MCRs can lead to the formation of diverse structures like quinolines and benzoselenophenes, demonstrating the versatility of this synthetic approach. researchgate.net The reaction course in MCRs can be highly dependent on the substrates and reaction conditions, sometimes leading to unexpected but synthetically useful products. mdpi.com

Synthesis of Stereoisomers and Chiral Derivatives

The synthesis of specific stereoisomers of this compound is crucial for pharmacological and biological studies, as different enantiomers and diastereomers often exhibit distinct activities.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 2-arylethylamines, a class to which the target compound belongs, several asymmetric methodologies have been developed. mdpi.comnih.gov These strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One common approach involves the asymmetric reduction of a precursor ketone or imine. Another strategy is the use of chiral starting materials, such as optically pure amino acids, which can be elaborated into the desired phenethylamine (B48288) structure. nih.gov For instance, chiral 1-alkyl-2-phenylethylamines have been synthesized via the Grignard reaction of 4-phenyl-1,3-oxazolidines derived from chiral amino alcohols. jst.go.jp Additionally, metal-free approaches, including organocatalysis and enzymatic catalysis, are gaining prominence for the asymmetric synthesis of 2-arylethylamines. mdpi.comnih.gov

Diastereoselective Synthesis Approaches

When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control the relative configuration between them. The synthesis of 1,2-amino alcohol derivatives, which share a structural motif with the target compound, often relies on diastereoselective methods. These can be categorized into substrate-controlled and reagent-controlled strategies. diva-portal.org

In substrate-controlled synthesis, the inherent chirality of the starting material directs the formation of a new stereocenter. diva-portal.orgresearch.fi For example, the palladium-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates has been used to access syn-1,2-amino alcohols. nih.gov More recent developments include diastereoconvergent methods, which can produce a single diastereomer from a mixture of starting material diastereomers, thereby simplifying the synthetic process. nih.govrsc.org Such a method has been developed for anti-1,2-amino alcohols using a selenium-catalyzed intermolecular C-H amination. nih.govrsc.org

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. A common application is the enzymatic kinetic resolution of racemic alcohols, which are precursors to the target amine.

Lipases are frequently employed as biocatalysts for the enantioselective acylation of racemic alcohols like 1-phenylethanol. One enantiomer is acylated at a much faster rate than the other, enabling their separation. The effectiveness of the resolution depends on several factors, including the choice of enzyme, acyl donor, and solvent.

Chemical Modifications and Derivatization Strategies

Once the core structure of this compound is synthesized, it can be further modified to create a library of derivatives for structure-activity relationship studies.

Functionalization of the Phenoxy Ring

The bromine atom on the phenoxy ring serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. acs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

Common cross-coupling reactions applicable to this system include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based functional groups.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Stille Coupling: Reaction with organostannanes to form a variety of carbon-carbon bonds.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. semanticscholar.orgrsc.org For instance, palladium catalysts with specialized phosphine (B1218219) ligands are often used for coupling aryl bromides. acs.org These methods provide a powerful toolkit for systematically modifying the phenoxy ring and exploring the chemical space around the core molecule.

Transformations at the Ethylamine (B1201723) Side Chain

The primary amine of the ethylamine side chain in this compound serves as a versatile functional group for further molecular elaboration through various transformations, including N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through several methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride is a common approach. Alternatively, direct alkylation with alkyl halides can be employed, often in the presence of a base to neutralize the hydrogen halide byproduct. Green chemistry approaches to N-alkylation are gaining prominence, utilizing less hazardous alkylating agents and solvent-free conditions. For instance, basic ionic liquids can serve as both the catalyst and solvent for the N-alkylation of nitrogen-containing heterocycles, a principle that can be extended to primary amines. researchgate.net A one-pot reductive N-alkylation of nitroarenes using zinc dust and acetic acid in methanol (B129727) offers a cost-effective and environmentally benign method, which could be adapted for the amination of a suitable precursor. nih.gov

N-Acylation: The synthesis of amides from the primary amine is a fundamental transformation. Acyl chlorides or acid anhydrides are traditionally used in the presence of a base. Modern, greener approaches for N-acylation are being developed to avoid the use of corrosive and hazardous reagents. Benzotriazole chemistry provides a mild and efficient method for the synthesis of various arylamides in water, which is a significant advantage in terms of environmental impact. nih.gov Electrochemical N-acylation of carboxylic acids with amines in aqueous conditions represents another sustainable alternative, proceeding with excellent chemoselectivity at room temperature. rsc.org

Introduction of Halogen Substituents

The introduction of additional halogen substituents onto the aromatic rings of this compound can be achieved through electrophilic aromatic substitution reactions. The existing bromo substituent and the phenoxy group will direct the position of the incoming halogen. Standard halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or selectfluor for bromination, chlorination, and fluorination, respectively, can be employed. The reaction conditions, including the choice of solvent and catalyst (often a Lewis acid), would need to be carefully controlled to achieve the desired regioselectivity and to avoid side reactions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring the economic and environmental viability of the synthesis. This involves a systematic investigation of catalysts, ligands, solvents, and temperature.

Catalyst Screening and Ligand Effects

The formation of the diaryl ether bond in this compound is a critical step that can often be achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig reaction. The efficiency of these reactions is highly dependent on the choice of catalyst and, particularly in the case of palladium catalysis, the nature of the ligand.

For the Ullmann condensation, various copper sources (e.g., CuI, Cu2O, copper powder) and ligands can be screened. beilstein-journals.orgnih.gov Ligands such as N,N-dimethylglycine and N-butylimidazole have been shown to be effective in promoting the coupling of electron-rich aryl bromides with phenols at lower temperatures than the classical, ligand-free Ullmann reaction. beilstein-journals.orgnih.govresearchgate.net A systematic screening of structurally diverse multidentate ligands can help identify the optimal ligand for a specific substrate combination. beilstein-journals.orgnih.govresearchgate.net

The following table illustrates a hypothetical screening of catalysts and ligands for the Ullmann-type synthesis of a diaryl ether precursor to this compound.

Table 1: Illustrative Catalyst and Ligand Screening for Diaryl Ether Synthesis This table presents hypothetical data for illustrative purposes.

| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K2CO3 | DMF | 150 | 35 |

| 2 | CuI (10) | N,N-Dimethylglycine (20) | K2CO3 | DMF | 120 | 78 |

| 3 | Cu2O (5) | Phenanthroline (10) | Cs2CO3 | Toluene (B28343) | 110 | 85 |

| 4 | CuI (10) | N-Butylimidazole (20) | K3PO4 | Acetonitrile (B52724) | 80 | 92 |

Solvent and Temperature Optimization

The choice of solvent and the reaction temperature are critical parameters that can significantly influence reaction rates, selectivity, and yield. For the Ullmann condensation, polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are often used at elevated temperatures. wikipedia.org However, the trend is towards using lower boiling point solvents like toluene or acetonitrile when effective catalyst-ligand systems are employed. beilstein-journals.orgnih.govresearchgate.net

Optimization studies would involve running the reaction in a variety of solvents across a range of temperatures to identify the conditions that provide the best balance of reaction time, yield, and impurity profile. The following table provides a hypothetical example of such an optimization.

Table 2: Illustrative Solvent and Temperature Optimization This table presents hypothetical data for illustrative purposes.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 120 | 12 | 75 |

| 2 | Toluene | 110 | 24 | 88 |

| 3 | Acetonitrile | 80 | 18 | 93 |

| 4 | Dioxane | 100 | 20 | 82 |

Process Intensification and Green Chemistry Considerations

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. pharmasalmanac.compharmafeatures.com A key technology in this area is flow chemistry, where reactions are carried out in continuous-flow reactors. nih.govmdpi.com This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. pharmasalmanac.comnih.gov For the synthesis of this compound, a multi-step flow process could be envisioned, potentially integrating the diaryl ether formation and subsequent side-chain modifications into a continuous sequence. mdpi.com

Green chemistry principles focus on minimizing the environmental impact of chemical processes. nih.gov This can be achieved by:

Using greener solvents: Replacing hazardous solvents like DMF with more benign alternatives such as water, ethanol, or propylene (B89431) carbonate. mdpi.com

Employing catalytic methods: Utilizing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. nih.gov

Improving atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Reducing energy consumption: Developing reactions that can be performed at lower temperatures, potentially with the aid of microwave irradiation. researchgate.net

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For a molecule like 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine, a suite of advanced NMR experiments would be necessary to assign all proton (¹H) and carbon-¹³ (¹³C) signals and to elucidate its connectivity and stereochemistry.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unravel the complex spin systems within the molecule, a series of two-dimensional NMR experiments would be employed.

Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For instance, the protons of the ethylamine (B1201723) backbone would be expected to show clear cross-peaks, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. emerypharma.com It would be instrumental in assigning the ¹³C signals based on the already assigned ¹H signals, such as linking the methine and methylene (B1212753) protons of the ethylamine chain to their respective carbon atoms.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. researchgate.net For this compound, NOESY could help determine the spatial relationship between the phenyl and phenoxy rings.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on structure-activity relationships and known data for similar compounds, is presented below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Phenyl-C1' | - | ~140 | H2', H6' → C1' |

| Phenyl-C2'/C6' | ~7.3-7.4 | ~128 | H3', H5' → C1' |

| Phenyl-C3'/C5' | ~7.2-7.3 | ~127 | H2', H4', H6' → C3'/C5' |

| Phenyl-C4' | ~7.1-7.2 | ~126 | H3', H5' → C1' |

| Bromo-phenoxy-C1'' | - | ~155 | H2'', H6'' → C1'' |

| Bromo-phenoxy-C2''/C6'' | ~6.8-6.9 | ~118 | H3'', H5'' → C1'', C4'' |

| Bromo-phenoxy-C3''/C5'' | ~7.4-7.5 | ~132 | H2'', H6'' → C1'', C4'' |

| Bromo-phenoxy-C4'' | - | ~115 | H3'', H5'' → C2'', C6'' |

| CH-phenyl | ~5.0-5.2 | ~80 | CH₂, Phenyl-H → CH |

| CH₂-NH₂ | ~3.0-3.2 | ~45 | CH, NH₂ → CH₂ |

Dynamic NMR Spectroscopy for Conformational Exchange

The bonds in the ethylamine backbone and the ether linkage allow for considerable conformational flexibility. Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, would be utilized to study these conformational changes. By analyzing changes in line shapes, coalescence points, and coupling constants, it would be possible to determine the energy barriers for bond rotations and identify the most stable conformers in solution.

Solid-State NMR for Packing and Polymorphism

To understand the structure of this compound in the solid state, solid-state NMR (ssNMR) would be an invaluable tool. Unlike solution-state NMR, ssNMR provides information about the molecule's conformation and packing in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of both ¹³C and ¹⁵N (if isotopically enriched). These spectra could reveal the presence of different polymorphs, which are different crystalline forms of the same compound that can have distinct physical properties.

Vibrational Spectroscopy (Infrared and Raman)

Elucidation of Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups. The table below summarizes the expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 (two bands for -NH₂) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N (amine) | Stretching | 1020-1250 |

| C-O (ether) | Asymmetric Stretching | 1200-1275 |

| C-Br | Stretching | 500-600 |

Conformational Analysis via Vibrational Signatures

Subtle shifts in the vibrational frequencies, particularly in the "fingerprint" region (below 1500 cm⁻¹), can provide information about the molecule's conformation. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it would be possible to assign specific vibrational bands to different conformers. This analysis would complement the findings from dynamic NMR studies, providing a more complete picture of the conformational landscape of this compound.

Hydrogen Bonding Network Characterization

A comprehensive characterization of the hydrogen bonding network of this compound is not available in the current body of scientific literature. Such a characterization would typically involve single-crystal X-ray diffraction studies, which provide precise information on the intermolecular and intramolecular hydrogen bonds. These interactions, involving the primary amine group as a hydrogen bond donor and the oxygen and bromine atoms as potential acceptors, would be crucial in determining the compound's crystal packing and supramolecular architecture. The phenyl and bromo-phenoxy rings may also participate in weaker C-H···π interactions, further stabilizing the crystal lattice. Without experimental crystallographic data, any description of the hydrogen bonding network remains speculative.

Mass Spectrometry Techniques

While the nominal molecular weight of this compound is known, specific high-resolution mass spectrometry (HRMS) data, which would provide the exact mass to several decimal places, has not been reported. HRMS analysis is essential for the unambiguous confirmation of the elemental composition of a molecule.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C14H14⁷⁹BrNO | [M+H]⁺ | 292.0335 |

This table presents the calculated theoretical exact masses for the protonated molecule containing the two major isotopes of bromine.

There are no published tandem mass spectrometry (MS/MS) studies for this compound. An MS/MS analysis would involve the isolation of the protonated molecular ion followed by collision-induced dissociation to generate a characteristic fragmentation pattern. The analysis of these fragments would provide valuable insights into the compound's structure and bonding.

Table 2: Predicted Fragmentation Pathways of this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 292/294 | [C8H10N]⁺ | C6H4BrO |

| 292/294 | [C6H5OBr]⁺ | C8H9N |

This table outlines hypothetical fragmentation pathways based on the known chemical structure. This is not based on experimental data.

Isotopic labeling studies, which involve the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule, have not been performed on this compound. Such studies are powerful tools for elucidating reaction mechanisms, metabolic pathways, and for assigning signals in complex NMR spectra.

Electronic Spectroscopy (UV-Vis)

Specific experimental UV-Vis spectroscopic data for this compound is not publicly available. The UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* electronic transitions within the phenyl and bromo-phenoxy chromophores. The position and intensity of these bands would be influenced by the substitution pattern and the electronic interplay between the aromatic rings and the ether linkage.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Investigation of Substituent Effects on Electronic Absorption

The electronic absorption properties of this compound are significantly influenced by the substituents attached to its aromatic rings—specifically, the bromo group on the phenoxy moiety and the phenyl group. The study of substituent effects is crucial for understanding the molecule's electronic transitions and predicting its behavior in different chemical environments.

The electronic absorption spectrum, typically measured using UV-Vis spectroscopy, is characterized by absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic nature of the substituents.

Electron-Withdrawing and Donating Groups: The bromo group is an electron-withdrawing group via induction but a weak deactivator due to resonance. The phenoxy group acts as an ether linkage, and the oxygen's lone pairs can participate in resonance, acting as an electron-donating group. These opposing effects modulate the energy of the molecular orbitals. In related aromatic systems, the presence of both electron-donating and electron-withdrawing groups can lead to intramolecular charge-transfer (ICT) bands in the absorption spectrum.

Bathochromic and Hypsochromic Shifts: Substituents can cause a shift in the absorption maximum to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). For instance, studies on other substituted aromatic compounds, such as diphenylacetylene (B1204595) derivatives, have shown that strong electron-donating or electron-withdrawing groups lead to significant red shifts and larger absorption cross-sections. scispace.com In the case of this compound, the interplay between the bromo and phenoxy groups would be expected to produce a bathochromic shift compared to unsubstituted phenoxy-ethylamine.

Theoretical studies on simpler molecules like bromoacetophenone isomers have demonstrated that the position of the bromine substituent (ortho, meta, or para) significantly alters the electronic structure and reactivity, which is reflected in the electronic absorption spectra. researchgate.net A similar systematic study on derivatives of this compound would provide valuable insights into its electronic properties.

Table 1: Expected Substituent Effects on UV-Vis Absorption Maxima (λmax) This table is illustrative, based on general principles of electronic spectroscopy.

| Substituent on Phenyl Ring | Substituent on Phenoxy Ring | Expected λmax Shift | Rationale |

|---|---|---|---|

| H | H | Baseline | Unsubstituted reference compound. |

| H | Br (para) | Bathochromic (Red) | Halogen substitution extends conjugation. |

| NO₂ (para) | Br (para) | Stronger Bathochromic | Strong electron-withdrawing group (NO₂) enhances intramolecular charge transfer. |

| OCH₃ (para) | Br (para) | Bathochromic | Electron-donating group (OCH₃) increases electron density in the π-system. |

X-ray Diffraction Studies

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which possesses a chiral center at the carbon atom bonded to the phenyl and phenoxy groups, SCXRD is indispensable for unambiguously assigning the R or S configuration of its enantiomers.

The analysis would reveal the exact conformation of the molecule in the solid state, including the dihedral angles between the aromatic rings. In similar structures, such as (E)-4-Bromo-2-[(phenylimino)methyl]phenol, the dihedral angle between the phenyl rings was found to be a critical structural parameter. nih.gov The crystal packing is determined by intermolecular forces like hydrogen bonds (involving the amine group), van der Waals forces, and potential halogen bonding (involving the bromine atom). For example, in the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide, molecules are linked into chains by N—H···O hydrogen bonds. researchgate.net

Table 2: Representative Crystallographic Data from a Related Compound, (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol researchgate.net This data illustrates typical parameters obtained from an SCXRD experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄BrNO |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 12.011 (2) |

| b (Å) | 7.0292 (7) |

| c (Å) | 17.155 (3) |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (Benzene Rings) | 43.99 (2)° |

| Key Intermolecular Interaction | O—H···N Hydrogen Bond |

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray diffraction (PXRD) is a key technique for analyzing polycrystalline materials. It is particularly useful for identifying different crystalline forms (polymorphs) or the presence of non-crystalline (amorphous) content. Polymorphs are solids of the same compound that have different crystal structures, which can lead to different physical properties.

The existence of polymorphism is a known phenomenon in related molecular structures. For instance, (E)-4-bromo-2-[(phenylimino)methyl]phenol exists in at least two different polymorphic forms, which are distinguishable by the dihedral angles between their aromatic rings (1.8° in one form and 45.6° in another). nih.gov These conformational differences result in distinct packing arrangements and even different colors. Similarly, N-(4'-methoxyphenyl)-3-bromothiobenzamide has been found to exist in three distinct conformational polymorphs. nih.gov

PXRD analysis of this compound would involve comparing the diffraction pattern of a synthesized batch against known patterns to confirm its phase purity. The appearance of broad, diffuse halos instead of sharp Bragg peaks would indicate the presence of an amorphous form.

Chiroptical Spectroscopy

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light, providing information about the stereochemistry of the compound.

Circular Dichroism (CD) for Enantiomeric Excess Determination and Conformation

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light. It is a powerful tool for studying chiral molecules like this compound. Each enantiomer (R and S) will produce a CD spectrum that is a mirror image of the other.

Enantiomeric Excess (ee): The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. This allows for a quantitative determination of the purity of an enantiomerically enriched sample.

Conformation and Absolute Configuration: The sign and magnitude of the CD signals (known as Cotton effects) are highly sensitive to the spatial arrangement of the chromophores (the phenyl and bromo-phenoxy groups) relative to the chiral center. By comparing experimental CD spectra with theoretical calculations or with spectra of related compounds with known configurations, the absolute configuration of this compound can be determined. Studies on similar chiral pyridyl-substituted alkylamines have successfully used CD spectra to establish absolute configurations. lookchem.com

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. An ORD spectrum shows a plain curve far from an absorption band and an anomalous curve, known as a Cotton effect, in the region of a chromophore's absorption band.

ORD provides complementary information to CD for stereochemical analysis. The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the molecule. For related chiral amines, ORD curves have been shown to exhibit distinct Cotton effects in the 240-270 nm region, with the sign of the effect being dependent on the absolute configuration (S or R) of the chiral center. lookchem.com ORD can therefore be used, alongside CD, to confirm the absolute configuration of the enantiomers of this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-4-Bromo-2-[(phenylimino)methyl]phenol |

| N-(4'-methoxyphenyl)-3-bromothiobenzamide |

| Bromoacetophenone |

| (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol |

| 2-Bromo-N-(4-bromophenyl)acetamide |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the intricacies of molecular systems. For 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine, these calculations can elucidate its fundamental electronic structure and predict various physicochemical properties.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Both Density Functional Theory (DFT) and ab initio methods are employed to determine the most stable geometry of this compound. nih.govarxiv.orgnih.gov

DFT methods, particularly those using hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost. researchgate.netresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. For instance, the C-Br bond length is a parameter of interest that can be accurately computed. researchgate.netresearchgate.net

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous theoretical treatment but are computationally more demanding. nih.gov These methods are often used to benchmark DFT results and for smaller molecular systems where high accuracy is paramount. The choice of basis set, such as the popular Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ), is crucial for obtaining reliable geometric parameters. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | 1.910 |

| C-O-C Bond Angle (°) | 118.5 |

| C-C-N Bond Angle (°) | 112.3 |

| Phenyl-O-C-C Dihedral Angle (°) | 85.2 |

| O-C-C-N Dihedral Angle (°) | 65.7 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from computational studies of similar molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each nucleus.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. researchgate.net The predicted frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. While there is often a systematic overestimation of frequencies, scaling factors can be applied to improve the agreement with experimental data. arxiv.org

Electronic Transitions: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). webofjournals.com This approach can determine the excitation energies and oscillator strengths of electronic transitions, providing insight into the molecule's chromophores and its behavior upon light absorption.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm, -CH₂) | 3.15 |

| ¹³C NMR Chemical Shift (ppm, C-Br) | 115.8 |

| IR Vibrational Frequency (cm⁻¹, C-Br stretch) | 680 |

| Electronic Transition (nm, λmax) | 275 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from computational studies of similar molecules.

Conformational Analysis and Potential Energy Surfaces

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.govnih.gov

By systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. nih.gov This surface reveals the low-energy conformations (local minima) and the transition states connecting them. Such analyses are crucial for understanding the molecule's flexibility and how it might interact with biological targets. nih.govnih.gov

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential)

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Charge Distribution: The distribution of electron density within the molecule can be analyzed through various population analysis schemes, such as Mulliken or Natural Population Analysis (NPA). This provides insight into the partial atomic charges on each atom, which can influence the molecule's electrostatic interactions.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is a useful tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis for Bonding and Intermolecular Interactions

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. nih.govnih.gov It examines the interactions between filled and vacant orbitals, quantifying the stabilization energies associated with hyperconjugation and charge transfer. nih.govnih.gov This can reveal important intramolecular interactions, such as hydrogen bonds.

Atoms in Molecules (AIM) Theory: The AIM theory, developed by Bader, analyzes the topology of the electron density to define atoms and the bonds between them. acs.orgresearchgate.net By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, the nature and strength of both covalent and non-covalent interactions, such as hydrogen bonds and halogen bonds, can be characterized. acs.orgmdpi.com

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can explore its dynamic behavior over time. manchester.ac.uk MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes conformation. manchester.ac.uk

For this compound, MD simulations can be used to:

Explore the conformational landscape and the transitions between different conformers in a solvent environment.

Study the interactions of the molecule with solvent molecules, such as water.

Investigate how the molecule might bind to a biological target, such as a receptor or enzyme, providing insights into its mechanism of action. nih.govresearchgate.net

By combining quantum chemical calculations with molecular dynamics simulations, a comprehensive understanding of the structure, properties, and behavior of this compound can be achieved.

Conformational Flexibility in Solution and Gas Phase

No specific data is available in the scientific literature regarding the conformational flexibility of this compound in either the gas phase or in solution. Such a study would typically involve computational methods to identify low-energy conformers and the energy barriers between them.

Solvent Effects on Molecular Conformation

There is no published research on the effects of different solvents on the molecular conformation of this compound. Investigating this would require computational simulations, such as molecular dynamics, in various solvent models to observe conformational changes.

Dynamics of Intermolecular Interactions

Detailed computational studies on the dynamics of intermolecular interactions of this compound are not present in the available literature. This type of research would analyze the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern its interactions with other molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the physicochemical properties of a molecule based on its structure. For a molecule like this compound, where extensive experimental data on non-biological properties may be limited, QSPR offers a valuable methodology for estimating its behavior. This is achieved by establishing a mathematical correlation between calculated molecular descriptors and an experimentally determined property.

The underlying principle of QSPR is that the variations in the physicochemical properties of a series of chemical compounds can be quantitatively correlated with changes in their molecular features. These features are numerically encoded as "descriptors." By developing a robust model from a set of known compounds, it becomes possible to predict the properties of new or untested molecules, such as this compound.

The initial and most critical step in QSPR modeling is the calculation and selection of molecular descriptors. These numerical values represent different aspects of a molecule's structure and are derived solely from its chemical composition and topology. For a compound with the structural complexity of this compound—featuring two aromatic rings, an ether linkage, an amine group, and a halogen substituent—a diverse array of descriptors is necessary to capture its essential physicochemical characteristics. These descriptors are generally categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule. They account for atomic connectivity, branching, and molecular size. Examples include the Wiener index, molecular connectivity indices, and Zagreb indices. These are particularly useful for modeling properties influenced by molecular shape and size.

Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors provide information about the molecule's spatial arrangement. Key examples are the molecular volume, solvent-accessible surface area, and principal moments of inertia. These are crucial for understanding intermolecular interactions.

Electronic Descriptors: These quantify the electronic characteristics of the molecule and are typically derived from quantum chemical calculations. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. nih.gov For this compound, the electronegative bromine and nitrogen atoms significantly influence these properties.

Constitutional Descriptors: These are the simplest descriptors, reflecting the basic composition of the molecule, such as molecular weight, atom counts, and functional group counts. nih.gov

The selection of appropriate descriptors is paramount for building an accurate QSPR model. For halogenated aromatic compounds, descriptors related to polarizability, molecular weight, and electronic effects have proven to be significant in predicting properties like vapor pressure and partition coefficients. nih.gov

Table 1: Key Molecular Descriptor Classes for QSPR Analysis of this compound

| Descriptor Class | Examples | Relevance to Molecular Structure | Predicted Physicochemical Influence |

|---|---|---|---|

| Constitutional | Molecular Weight (MW), Count of Bromine Atoms, Count of Aromatic Rings | Describes the basic molecular composition and size. | Influences bulk properties like boiling point and density. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices (χ) | Quantifies molecular branching, shape, and complexity from the 2D graph. | Correlates with properties dependent on intermolecular dispersion forces, such as boiling point and viscosity. libretexts.orglibretexts.org |

| Geometrical | Molecular Volume (Vmc), Solvent-Accessible Surface Area (SASA) | Encodes the 3D size and shape of the molecule. | Affects solubility and partitioning behavior (e.g., logP). nih.govresearchgate.net |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential (Vmin, Vmax) | Describes the electron distribution, reactivity, and polarity. nih.gov | Governs interactions with polar solvents, influencing solubility and chromatographic retention. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity (MR) | Represents hydrophobicity and polarizability. | Directly relates to solubility, permeability, and chromatographic behavior. researchgate.net |

Once a set of relevant molecular descriptors has been generated, the next step is to build a mathematical model that correlates these descriptors with a specific non-biological property. The goal is to create a robust equation capable of accurately predicting the property for compounds not used in the model's development.

Multiple Linear Regression (MLR) is a widely used statistical technique for this purpose. researchgate.netnih.gov An MLR model takes the form:

Y = b₀ + b₁X₁ + b₂X₂ + ... + bₙXₙ

Where:

Y is the property being predicted (e.g., aqueous solubility, boiling point).

X₁, X₂, ..., Xₙ are the selected molecular descriptors.

b₁, b₂, ..., bₙ are the regression coefficients determined from the statistical analysis.

b₀ is the intercept of the equation.

For instance, QSPR models for halogenated aromatic ethers have successfully predicted properties like the n-octanol/water partition coefficient (log Kₒw) and aqueous solubility (log Sₒ) using descriptors such as molecular volume, electrostatic potentials, and HOMO energy. nih.gov Similarly, studies on polychlorinated diphenyl ethers found that descriptors like average molecular polarizability and molecular weight were key to predicting vapor pressure and log Kₒw, highlighting the importance of intermolecular dispersive forces. nih.gov

To illustrate, a hypothetical QSPR model could be developed to predict the aqueous solubility (LogS) of a series of phenoxy-phenyl-ethylamine analogs. After calculating various descriptors, an MLR analysis might yield an equation like:

LogS = 0.54 - 0.02 * (Molecular Weight) + 0.15 * (Dipole Moment) - 0.31 * (LogP)

This equation would suggest that solubility decreases with increasing molecular weight and hydrophobicity (LogP) but increases with molecular polarity (Dipole Moment). The quality and predictive power of such a model are evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²). A high R² value indicates a good fit to the training data, while a high Q² value suggests strong predictive ability for new compounds.

Table 2: Hypothetical QSPR Model for Predicting Aqueous Solubility (LogS) of this compound and Analogs

| Compound | Experimental LogS | Predicted LogS | Residual |

|---|---|---|---|

| 2-Phenoxy-2-phenyl-ethylamine | -3.10 | -3.15 | 0.05 |

| 2-(4-Chloro-phenoxy)-2-phenyl-ethylamine | -3.45 | -3.41 | -0.04 |

| This compound | -3.60 | -3.62 | 0.02 |

| 2-(4-Fluoro-phenoxy)-2-phenyl-ethylamine | -3.25 | -3.28 | 0.03 |

| 2-(4-Methyl-phenoxy)-2-phenyl-ethylamine | -3.30 | -3.33 | 0.03 |

Model Statistics: R² = 0.98, Q² = 0.92, Standard Error = 0.04

This predictive capability is invaluable for estimating the environmental fate and transport of compounds, designing industrial processes, and predicting chromatographic retention times without the need for extensive and costly experimentation. nih.gov

Chemical Reactivity and Transformation Studies

Investigation of Electrophilic and Nucleophilic Sites

The molecule possesses both nucleophilic and electrophilic characteristics. The primary amine serves as the main nucleophilic center due to the lone pair of electrons on the nitrogen atom. The aromatic rings, particularly the electron-rich phenyl ring, can also act as nucleophiles in electrophilic aromatic substitution reactions. Conversely, the carbon atoms of the aromatic rings and the carbon atom attached to the bromine can be considered electrophilic sites susceptible to nucleophilic attack under specific conditions.

The two aromatic rings in 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine exhibit different reactivities towards electrophilic aromatic substitution, such as halogenation. The phenoxy group is an activating substituent and directs incoming electrophiles to the ortho and para positions of the phenyl ring. In contrast, the bromo-phenoxy ring is influenced by the competing effects of the bromine atom (deactivating, ortho/para-directing) and the ether oxygen (activating, ortho/para-directing).

Further halogenation, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃, would likely lead to substitution on the more activated phenyl ring, ortho and para to the phenoxy group. The bromo-phenoxy ring is less susceptible to further electrophilic attack due to the deactivating nature of the bromine atom already present.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Aromatic Ring | Substituent | Directing Effect | Predicted Position of Further Substitution |

| Phenyl | -OCH₂R | Activating, Ortho, Para | Ortho, Para |

| 4-Bromo-phenoxy | -Br | Deactivating, Ortho, Para | Ortho to ether, Meta to bromine |

| -OR | Activating, Ortho, Para |

The primary amine functionality is a key site for nucleophilic reactions. It can readily undergo acylation and alkylation.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base results in the formation of an amide. For example, treatment with acetyl chloride would yield N-[2-(4-Bromo-phenoxy)-2-phenyl-ethyl]acetamide. This reaction proceeds via a nucleophilic acyl substitution mechanism. tuttee.colibretexts.org

Alkylation: The nitrogen atom can also be alkylated by reaction with alkyl halides. ucalgary.cawikipedia.org This is a nucleophilic substitution reaction (SN2) where the amine attacks the electrophilic carbon of the alkyl halide. ucalgary.ca It is important to note that over-alkylation can be a competing process, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org

Table 2: Examples of Nitrogen-Centered Reactions

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl chloride | N-substituted amide |

| Alkylation | Methyl iodide | Secondary amine, Tertiary amine, Quaternary ammonium salt |

The phenoxy ether linkage is generally stable but can be cleaved under specific and often harsh conditions. Acid-catalyzed cleavage, for example with strong acids like HBr or HI, can break the ether bond. In the context of drug metabolism, cytochrome P450 enzymes have been shown to catalyze the cleavage of diaryl ether linkages, which can be a potential metabolic pathway for this compound.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target the amine group, the aromatic rings, or the benzylic carbon.

The primary amine can be oxidized to various products depending on the oxidizing agent used. Mild oxidation may lead to the formation of an imine or a hydroxylamine, while stronger oxidizing agents could potentially lead to cleavage of the C-N bond.

The benzylic carbon (the carbon atom attached to both the phenyl ring and the phenoxy group) is susceptible to oxidation. libretexts.org Strong oxidizing agents could potentially oxidize this position, leading to the formation of a ketone. masterorganicchemistry.com However, this would likely require vigorous conditions that might also affect other parts of the molecule.

Table 3: Potential Oxidation Products

| Site of Oxidation | Oxidizing Agent | Potential Product |

| Primary Amine | Mild (e.g., NaOCl) | Imine |

| Benzylic Carbon | Strong (e.g., KMnO₄) | Ketone |

Reduction of the aromatic rings can be achieved through catalytic hydrogenation at high pressure and temperature, though this is a challenging transformation. A more common reductive pathway would involve the reductive amination of a corresponding ketone precursor to synthesize this compound. masterorganicchemistry.comwikipedia.orgnih.govorganic-chemistry.orgyoutube.com

If the molecule were to be synthesized from 2-(4-bromophenoxy)-1-phenylethan-1-one, the reduction of the ketone to an amine would introduce a chiral center at the benzylic carbon. The stereochemical outcome of this reduction would depend on the reducing agent and the reaction conditions. The use of chiral reducing agents or catalysts can lead to the enantioselective synthesis of one enantiomer over the other. taylorfrancis.com For instance, enzymatic reductive amination has been shown to be highly stereoselective in the synthesis of chiral amino alcohols. researchgate.net The stereochemistry of the resulting amino alcohol is crucial as it can significantly impact its biological activity. scilit.com

Table 4: Stereochemical Control in Reductive Synthesis

| Synthetic Approach | Key Transformation | Stereochemical Outcome |

| Reductive Amination of Ketone | Ketone to Amine | Racemic or Enantioselective (with chiral reagents/catalysts) |

| Reduction of Chiral Precursor | e.g., Chiral amino acid derivative | Retention of Stereochemistry |

Exploration of Rearrangement Reactions

The complex structure of this compound, featuring multiple reactive sites, suggests its potential to undergo a variety of skeletal rearrangements. Although specific studies on this particular molecule are not extensively documented in publicly available literature, its reactivity can be inferred from well-established rearrangement reactions of analogous compounds. These transformations, typically involving the migration of a group to an electron-deficient atom, could be employed to synthesize novel amines or their derivatives, which might otherwise be difficult to access. Key examples of such potential rearrangements include the Hofmann, Curtius, Schmidt, and Lossen reactions.

These reactions generally proceed through an isocyanate intermediate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. For this compound to undergo these rearrangements, it would first need to be converted into a suitable precursor, such as an amide, a carboxylic acid, or a hydroxamic acid.

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) in a basic solution to form a primary amine with one less carbon atom. wikipedia.orgmasterorganicchemistry.com A hypothetical precursor, 2-(4-bromophenoxy)-2-phenylacetamide, could potentially undergo this rearrangement to yield 1-(4-bromophenoxy)-1-phenylmethylamine.

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.govorganic-chemistry.org This reaction is known for its high tolerance of various functional groups and proceeds with retention of stereochemistry. nih.govnih.gov Starting from the corresponding 2-(4-bromophenoxy)-2-phenylacetic acid, conversion to the acyl azide followed by heating would be expected to produce the same isocyanate intermediate as in the Hofmann rearrangement, which could then be hydrolyzed to the amine. wikipedia.orgnih.gov

The Schmidt reaction provides another route to amines from carboxylic acids via an isocyanate intermediate, using hydrazoic acid under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction is mechanistically related to the Curtius rearrangement. wikipedia.org However, for α-aryl carboxylic acids, side reactions such as intramolecular cyclization to form lactams have been observed. rsc.orgrsc.org

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate. wikipedia.orgscispace.com The required N-hydroxy-2-(4-bromophenoxy)-2-phenylacetamide precursor could be synthesized from the corresponding carboxylic acid.

The following table summarizes these hypothetical rearrangement reactions for precursors derived from the this compound scaffold.

| Rearrangement Reaction | Hypothetical Precursor | Typical Reagents and Conditions | Key Intermediate | Expected Final Product (after hydrolysis) |

|---|---|---|---|---|

| Hofmann | 2-(4-Bromophenoxy)-2-phenylacetamide | Br₂, NaOH, H₂O, Heat | 1-(4-Bromophenoxy)-1-phenylmethyl isocyanate | 1-(4-Bromophenoxy)-1-phenylmethylamine |

| Curtius | 2-(4-Bromophenoxy)-2-phenylacetyl azide | Heat or hv | 1-(4-Bromophenoxy)-1-phenylmethyl isocyanate | 1-(4-Bromophenoxy)-1-phenylmethylamine |

| Schmidt | 2-(4-Bromophenoxy)-2-phenylacetic acid | HN₃, H₂SO₄ | 1-(4-Bromophenoxy)-1-phenylmethyl isocyanate | 1-(4-Bromophenoxy)-1-phenylmethylamine |

| Lossen | N-Hydroxy-2-(4-bromophenoxy)-2-phenylacetamide | Base or Heat (often after O-acylation) | 1-(4-Bromophenoxy)-1-phenylmethyl isocyanate | 1-(4-Bromophenoxy)-1-phenylmethylamine |

Heterocyclic Annulation and Scaffold Diversification

The this compound framework is a promising scaffold for the synthesis of diverse heterocyclic systems. Through intramolecular cyclization reactions, new rings can be fused to the existing structure, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science. Two of the most important and widely used reactions for the synthesis of tetrahydroisoquinolines and related fused heterocycles from β-arylethylamines are the Pictet-Spengler and Bischler-Napieralski reactions. wikipedia.orgwikipedia.orgnumberanalytics.comnrochemistry.comjk-sci.comorganic-chemistry.orgnrochemistry.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.comnrochemistry.com For this compound, the phenyl ring can act as the nucleophile in the cyclization step. The reaction would proceed through the formation of an iminium ion intermediate, which then undergoes cyclization. The presence of the phenoxy group at the benzylic position may influence the stereochemical outcome of the reaction.

The Bischler-Napieralski reaction is another powerful method for the synthesis of isoquinoline (B145761) derivatives. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the intramolecular cyclization of an N-acyl-β-arylethylamine using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com The reaction typically yields a 3,4-dihydroisoquinoline, which can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. wikipedia.org The N-acylated derivative of this compound would be the required starting material for this transformation. The success of the cyclization would depend on the electronic nature of the phenyl ring and the reaction conditions employed.

The following table outlines the hypothetical application of these annulation reactions to the this compound scaffold.

| Annulation Reaction | Reactants | Typical Reagents and Conditions | Plausible Fused Heterocyclic Product |

|---|---|---|---|

| Pictet-Spengler | This compound and an aldehyde (e.g., R-CHO) | Acid catalyst (e.g., HCl, TFA), Heat | Substituted 4-(4-Bromophenoxy)-4-phenyl-1,2,3,4-tetrahydroisoquinoline |

| Bischler-Napieralski | N-Acyl-2-(4-bromo-phenoxy)-2-phenyl-ethylamine | Dehydrating agent (e.g., POCl₃, PPA), Heat | Substituted 4-(4-Bromophenoxy)-4-phenyl-3,4-dihydroisoquinoline |

The fused heterocyclic scaffolds that could potentially be synthesized from this compound are valuable cores in a variety of complex organic molecules, including natural products and pharmacologically active compounds. The tetrahydroisoquinoline and dihydroisoquinoline ring systems are prevalent in numerous alkaloids with a wide range of biological activities. nih.govresearchgate.net

By strategically choosing the aldehyde or acyl group in the Pictet-Spengler or Bischler-Napieralski reactions, respectively, a diverse array of substituents can be introduced into the newly formed heterocyclic ring. This allows for the generation of a library of compounds with varied structural features. Furthermore, the bromine atom on the phenoxy ring serves as a useful handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can be used to introduce additional complexity and build more elaborate molecular architectures.

The phenoxy-phenyl-ethylamine motif, once incorporated into a rigid, fused ring system, would adopt a more defined three-dimensional conformation. This conformational constraint can be crucial for binding to biological targets. The synthesis of such complex molecules would provide valuable insights into structure-activity relationships and could lead to the discovery of new therapeutic agents. While specific examples utilizing this compound in the synthesis of complex natural products are not readily found in the literature, the foundational reactivity of the underlying β-phenylethylamine structure strongly supports its potential as a versatile building block in this field.

Intermolecular Interactions and Supramolecular Chemistry

Characterization of Hydrogen Bonding Networks in Solid State and Solution

The primary amine group is the principal hydrogen bond donor in 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine, while the ether oxygen and the nitrogen atom itself can act as hydrogen bond acceptors. In the solid state, primary amines are known to form extensive networks of hydrogen bonds. ncert.nic.in This intermolecular association is a key factor in the physical properties of amines. ncert.nic.in

In a crystalline lattice, it is anticipated that the amine groups would engage in N-H···N and potentially N-H···O interactions. The N-H···N hydrogen bonds would create chains or more complex motifs, a common feature in the crystal structures of primary amines. rsc.orgresearchgate.net The ether oxygen, though a weaker acceptor, could also participate in hydrogen bonding, leading to a more intricate three-dimensional network.

In solution, the hydrogen bonding behavior would be influenced by the solvent. In protic solvents, the amine group can form hydrogen bonds with solvent molecules. In aprotic, non-polar solvents, intramolecular hydrogen bonding, if sterically feasible, or intermolecular self-association through hydrogen bonds might occur. The strength and geometry of these bonds are crucial for the compound's solubility and conformational preferences in different environments.

| Potential Hydrogen Bond Interactions | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) |

| Intermolecular | N-H | N | 2.8 - 3.2 | 150 - 180 |

| Intermolecular | N-H | O (ether) | 2.7 - 3.1 | 140 - 170 |

| Intramolecular (if conformationally allowed) | N-H | O (ether) | < 3.0 | > 100 |

Note: The data in this table is illustrative and represents typical ranges for such interactions in organic molecules, as direct crystallographic data for this compound is not publicly available.

Pi-Stacking Interactions and Aromatic Stacking Motifs

The presence of both a phenyl ring and a 4-bromophenyl ring in the molecule allows for various π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the π-systems of aromatic rings, play a significant role in the stabilization of the crystal structure. The common motifs for π-stacking are parallel-displaced and T-shaped (edge-to-face).

| Type of π-Stacking Interaction | Participating Rings | Typical Centroid-to-Centroid Distance (Å) | Description |

| Parallel-displaced | Phenyl - Phenyl | 3.3 - 3.8 | The rings are parallel but offset from one another. |

| Parallel-displaced | Phenyl - 4-Bromophenyl | 3.3 - 3.8 | Similar to phenyl-phenyl, but with potential for stronger interaction due to quadrupole moment differences. |

| T-shaped (edge-to-face) | Phenyl - Phenyl | 4.5 - 5.5 | The edge of one ring points towards the face of the other. |

| T-shaped (edge-to-face) | Phenyl - 4-Bromophenyl | 4.5 - 5.5 | The hydrogen atoms on one ring interact with the π-cloud of the other. |

Note: The data in this table is illustrative and represents typical ranges for such interactions in organic molecules, as direct crystallographic data for this compound is not publicly available.

Halogen Bonding and its Role in Molecular Recognition